molecular formula C10H15NO2S B11889434 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one

3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one

Cat. No.: B11889434
M. Wt: 213.30 g/mol
InChI Key: XQORJMYPNLHSEU-UHFFFAOYSA-N
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Description

3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is a spiro compound characterized by a unique structure that includes a thia-azaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction is carried out under reflux conditions to yield the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for 3-Ethoxy-1-thia-4-azaspiro[4This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets are still under investigation, but it is believed to interact with key proteins in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one is unique due to its specific ethoxy and thia-azaspiro ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

3-ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C10H15NO2S/c1-2-13-8-9(12)14-10(11-8)6-4-3-5-7-10/h2-7H2,1H3

InChI Key

XQORJMYPNLHSEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2(CCCCC2)SC1=O

Origin of Product

United States

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